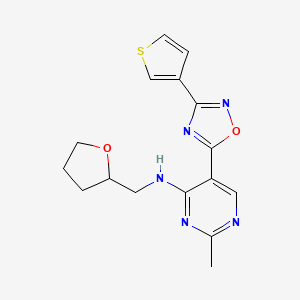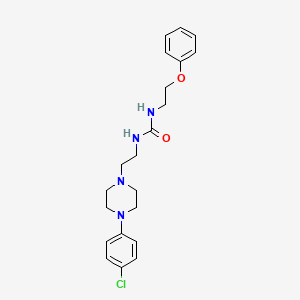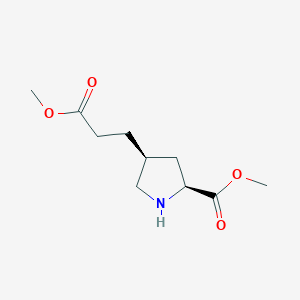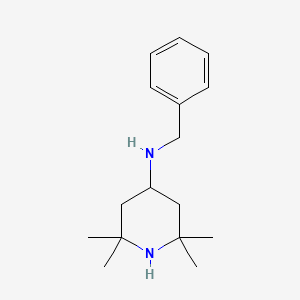![molecular formula C15H20F3NO2S B2876696 N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2310096-59-2](/img/structure/B2876696.png)
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide, commonly known as HTB-126, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. In
作用機序
The exact mechanism of action of HTB-126 is not fully understood. However, studies have suggested that HTB-126 may act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, HTB-126 may help to reduce neuronal hyperexcitability, thereby exerting its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
HTB-126 has been shown to exert several biochemical and physiological effects. In vitro studies have demonstrated that HTB-126 can significantly increase the activity of GABA receptors, leading to a reduction in neuronal excitability. In addition, HTB-126 has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and differentiation of neurons. These effects suggest that HTB-126 may have significant neuroprotective and neurotrophic properties.
実験室実験の利点と制限
One of the major advantages of HTB-126 is its potent anticonvulsant activity, which makes it a valuable tool for the study of epilepsy and related disorders. In addition, HTB-126 has been shown to possess significant neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders. However, one of the limitations of HTB-126 is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of HTB-126. One area of research could focus on the development of new derivatives of HTB-126 with improved solubility and bioavailability. Another direction could be the investigation of the effects of HTB-126 on other neurotransmitter systems, such as glutamate and dopamine. Furthermore, the potential use of HTB-126 in the treatment of other neurological disorders, such as depression and anxiety, could also be explored. Overall, the study of HTB-126 holds great promise for the development of new drugs for the treatment of various neurological disorders.
合成法
The synthesis of HTB-126 involves several steps, starting from the reaction between 4-(trifluoromethyl)benzaldehyde and 2-mercaptoethanol to form 4-(trifluoromethyl)phenylmethanethiol. The resulting compound is then subjected to a reaction with 3-bromopropionyl chloride to yield 3-[4-(trifluoromethyl)phenyl]-2-methylsulfanylpropanoic acid. The final step involves the reaction of the acid with hydroxylamine hydrochloride to form HTB-126.
科学的研究の応用
HTB-126 has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, HTB-126 has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In addition, HTB-126 has been reported to possess significant neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-22-9-8-13(20)10-19-14(21)7-4-11-2-5-12(6-3-11)15(16,17)18/h2-3,5-6,13,20H,4,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWWUQMFJOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
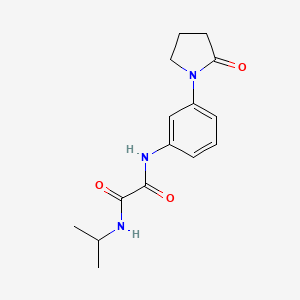
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
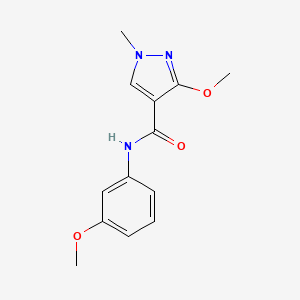

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
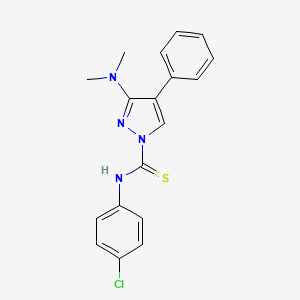
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
